1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene is an organic compound with the molecular formula C8H9BrO2S. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methyl group, and a methylsulfonylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-methyl-5-((methylsulfonyl)methyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the sulfonyl group
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products are sulfone derivatives.
Reduction: Products include debrominated benzene derivatives and reduced sulfonyl compounds
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs and therapeutic agents.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties
Wirkmechanismus
The mechanism of action of 1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methylsulfonylmethyl group is converted to a sulfone, involving the transfer of oxygen atoms. The molecular targets and pathways involved are specific to the type of reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-methyl-5-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a methylsulfonylmethyl group.
1-Bromo-3-(methylsulfonyl)benzene: Lacks the methyl group on the benzene ring.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Different substitution pattern on the benzene ring .
Uniqueness
1-Bromo-3-methyl-5-((methylsulfonyl)methyl)benzene is unique due to the presence of both a bromine atom and a methylsulfonylmethyl group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C9H11BrO2S |
---|---|
Molekulargewicht |
263.15 g/mol |
IUPAC-Name |
1-bromo-3-methyl-5-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C9H11BrO2S/c1-7-3-8(5-9(10)4-7)6-13(2,11)12/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
UZSWBSFOTDUIKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)Br)CS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.